Cas no 2138811-50-2 (2-(but-2-enamido)-1,3-oxazole-5-carboxylic acid)

2-(but-2-enamido)-1,3-oxazole-5-carboxylic acid structure
2138811-50-2 structure
商品名:2-(but-2-enamido)-1,3-oxazole-5-carboxylic acid
CAS番号:2138811-50-2
MF:C8H8N2O4
メガワット:196.160121917725
CID:6350497
PubChem ID:165485893

2-(but-2-enamido)-1,3-oxazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(but-2-enamido)-1,3-oxazole-5-carboxylic acid
    • EN300-1122729
    • 2138811-50-2
    • インチ: 1S/C8H8N2O4/c1-2-3-6(11)10-8-9-4-5(14-8)7(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11)/b3-2+
    • InChIKey: JQYDJKXGKZMLAS-NSCUHMNNSA-N
    • ほほえんだ: O1C(C(=O)O)=CN=C1NC(/C=C/C)=O

計算された属性

  • せいみつぶんしりょう: 196.04840674g/mol
  • どういたいしつりょう: 196.04840674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 264
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 92.4Ų

2-(but-2-enamido)-1,3-oxazole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1122729-10.0g
2-(but-2-enamido)-1,3-oxazole-5-carboxylic acid
2138811-50-2
10g
$3131.0 2023-06-09
Enamine
EN300-1122729-0.05g
2-(but-2-enamido)-1,3-oxazole-5-carboxylic acid
2138811-50-2 95%
0.05g
$768.0 2023-10-26
Enamine
EN300-1122729-0.5g
2-(but-2-enamido)-1,3-oxazole-5-carboxylic acid
2138811-50-2 95%
0.5g
$877.0 2023-10-26
Enamine
EN300-1122729-1g
2-(but-2-enamido)-1,3-oxazole-5-carboxylic acid
2138811-50-2 95%
1g
$914.0 2023-10-26
Enamine
EN300-1122729-5g
2-(but-2-enamido)-1,3-oxazole-5-carboxylic acid
2138811-50-2 95%
5g
$2650.0 2023-10-26
Enamine
EN300-1122729-10g
2-(but-2-enamido)-1,3-oxazole-5-carboxylic acid
2138811-50-2 95%
10g
$3929.0 2023-10-26
Enamine
EN300-1122729-1.0g
2-(but-2-enamido)-1,3-oxazole-5-carboxylic acid
2138811-50-2
1g
$728.0 2023-06-09
Enamine
EN300-1122729-5.0g
2-(but-2-enamido)-1,3-oxazole-5-carboxylic acid
2138811-50-2
5g
$2110.0 2023-06-09
Enamine
EN300-1122729-2.5g
2-(but-2-enamido)-1,3-oxazole-5-carboxylic acid
2138811-50-2 95%
2.5g
$1791.0 2023-10-26
Enamine
EN300-1122729-0.25g
2-(but-2-enamido)-1,3-oxazole-5-carboxylic acid
2138811-50-2 95%
0.25g
$840.0 2023-10-26

2-(but-2-enamido)-1,3-oxazole-5-carboxylic acid 関連文献

2-(but-2-enamido)-1,3-oxazole-5-carboxylic acidに関する追加情報

Introduction to 2-(but-2-enamido)-1,3-oxazole-5-carboxylic acid (CAS No. 2138811-50-2)

2-(but-2-enamido)-1,3-oxazole-5-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2138811-50-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule features a unique structural framework combining an oxazole ring with an amide and a carboxylic acid functional group, making it a versatile scaffold for the development of novel bioactive agents.

The oxazole core is a prominent motif in medicinal chemistry, renowned for its presence in numerous biologically active natural products and synthetic drugs. Its stability, flexibility, and ability to engage in hydrogen bonding interactions make it an attractive component in drug design. Specifically, the 1,3-oxazole ring in this compound contributes to its potential pharmacological properties by providing a rigid yet adaptable structure that can interact with biological targets.

At the C2 position of the oxazole ring, an amide group (-NHCO-) is attached, which introduces additional functionality and reactivity. The amide moiety is well-documented for its role in modulating biological activity, often serving as a key pharmacophore in drug molecules. Furthermore, the presence of a but-2-enamido substituent suggests unsaturation and potential for further chemical modification, enabling the synthesis of derivatives with tailored properties.

The terminal carboxylic acid group (-COOH) at the C5 position of the oxazole ring further enhances the compound's versatility. Carboxylic acids are well-known for their ability to form hydrogen bonds and participate in salt formation, which can be exploited for improving solubility and bioavailability of drug candidates. This dual functionality—amide and carboxylic acid—makes 2-(but-2-enamido)-1,3-oxazole-5-carboxylic acid a promising intermediate for medicinal chemistry applications.

In recent years, there has been growing interest in oxazole derivatives as potential therapeutic agents due to their diverse biological activities. Studies have demonstrated that oxazole-containing compounds exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The structural features of 2-(but-2-enamido)-1,3-oxazole-5-carboxylic acid, particularly the combination of the oxazole ring with amide and carboxylic acid functionalities, positions it as a candidate for further exploration in these therapeutic areas.

One particularly notable area of research involves the use of oxazole derivatives as kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are frequently targeted in cancer therapy. The rigid structure of the oxazole ring can mimic ATP binding pockets in kinases, while the amide and carboxylic acid groups can interact with key residues through hydrogen bonding or salt bridges. This has led to the development of several oxazole-based kinase inhibitors that are currently being evaluated in preclinical studies.

Another emerging application of oxazole derivatives is in the field of neurodegenerative diseases. Research suggests that certain oxazoles can modulate neurotransmitter receptors or inhibit enzymes involved in neurodegeneration. For instance, studies have shown that some oxazole-containing compounds can cross the blood-brain barrier and exhibit neuroprotective effects in models of Alzheimer's disease and Parkinson's disease. Given its structural similarity to known bioactive oxazoles, 2-(but-2-enamido)-1,3-oxazole-5-carboxylic acid may hold potential as a lead compound for further development in this area.

The chemical synthesis of 2-(but-2-enamido)-1,3-oxazole-5-carboxylic acid presents an interesting challenge due to its complex framework. However, advances in synthetic methodologies have made it increasingly feasible to construct such heterocyclic systems efficiently. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have enabled chemists to access diverse structural motifs with high precision. These methods have been instrumental in generating libraries of oxazole derivatives for high-throughput screening.

The carboxylic acid functionality at the C5 position also opens up possibilities for derivatization into esters or amides, which can be explored to enhance pharmacokinetic properties such as solubility or metabolic stability. Additionally, the unsaturated amide group can undergo reactions such as Michael additions or condensations with aldehydes or ketones, allowing for further elaboration of the molecular structure.

In conclusion,2-(but-2-enamido)-1,3-oxazole-5-carboxylic acid (CAS No. 2138811-50-2) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its combination of an oxazole core with amide and carboxylic acid functionalities makes it a versatile scaffold for drug discovery efforts targeting various diseases. As synthetic methodologies continue to evolve and our understanding of biological targets deepens, this compound is likely to remain a valuable asset in medicinal chemistry endeavors.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd